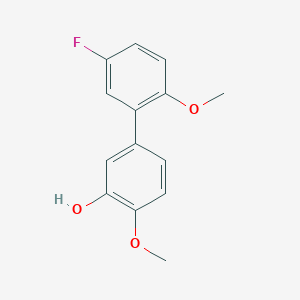

5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol

Beschreibung

5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol is a biphenyl derivative featuring two methoxyphenol moieties, with a fluorine atom at the 5-position of one phenyl ring.

Eigenschaften

IUPAC Name |

5-(5-fluoro-2-methoxyphenyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO3/c1-17-13-6-4-10(15)8-11(13)9-3-5-14(18-2)12(16)7-9/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQMZSFIBQQHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685588 | |

| Record name | 5'-Fluoro-2',4-dimethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261900-98-4 | |

| Record name | 5'-Fluoro-2',4-dimethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol typically involves the following steps:

Starting Materials: The synthesis begins with 5-fluoro-2-methoxyphenylboronic acid and 2-methoxyphenol.

Reaction Conditions: The reaction is carried out under Suzuki-Miyaura cross-coupling conditions, which involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Procedure: The reactants are mixed and heated under reflux conditions for several hours to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine group.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinones.

Reduction: De-fluorinated phenols.

Substitution: Amino or thiol-substituted phenols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antitumor Activity: Preliminary studies suggest that 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Inhibition: It has been studied as a potential inhibitor of lipoxygenase enzymes, which play a role in inflammatory processes. The inhibition of these enzymes could lead to new anti-inflammatory drugs.

Organic Synthesis

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its unique chemical structure allows it to participate in various reactions, including:

- Nucleophilic Substitution Reactions: The methoxy and fluorine groups can undergo transformations that facilitate the creation of diverse chemical entities .

- Synthesis of Novel Compounds: Researchers are exploring its use in creating derivatives with enhanced biological activity or novel properties, making it valuable for drug discovery and development .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal assessed the cytotoxic effects of 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol on various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for further development into an anticancer drug.

Case Study 2: Lipoxygenase Inhibition

Research conducted on the enzyme inhibition properties of this compound demonstrated that it effectively binds to the active site of lipoxygenase enzymes. This interaction prevents the formation of pro-inflammatory leukotrienes, highlighting its therapeutic potential in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Fluorinated Methoxyphenol Derivatives

5-(3,5-Difluorophenyl)-2-methoxyphenol (CAS 918629-67-1)

- Structure : Differs in fluorine substitution pattern (3,5-difluoro vs. 5-fluoro) and lacks the biphenyl backbone.

- Molecular weight: 248.22 g/mol (C₁₃H₁₀F₂O₂) .

1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-2-ol (CAS 42831-91-4)

- Structure: Features a branched aliphatic chain (2-methylpropan-2-ol) instead of the second methoxyphenol group.

- Impact: The hydroxyl group in the aliphatic chain may improve solubility in polar solvents compared to the purely aromatic 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol. Molecular weight: 198.23 g/mol (C₁₁H₁₅FO₂) .

Biphenyl and Polyaromatic Derivatives

4-[5-(4-Hydroxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol (CAS 10035-27-5)

- Structure : Contains a furan ring with methyl substituents and a hydroxyl group at the 4-position.

- Molecular weight: 340.37 g/mol (C₂₀H₂₀O₅) .

5-(6-(2,4-Dimethoxyphenyl)pyridine-2-yl)-2-methoxyphenol (CAS 1592413-80-3)

- Structure : Incorporates a pyridine ring instead of a phenyl group, with additional methoxy substitutions.

- Impact: The nitrogen atom in pyridine enhances hydrogen-bonding capability and may improve interactions with metal ions or biological targets. Molecular weight: 337.38 g/mol (C₂₀H₁₉NO₄) .

Schiff Base Ligands Derived from 2-Methoxyphenol

(E)-5-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenol (Compound 75)

- Structure: Includes an imine group (-CH=N-) linking the 2-methoxyphenol to a 4-fluorophenyl ring.

- Biological Activity: Exhibited moderate DPPH radical scavenging activity (IC₅₀ = 57.75 mg/mL), suggesting that the imine group may modulate antioxidant efficacy compared to non-Schiff base analogs. Molecular formula: C₁₅H₁₃FNO₂ .

(E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol (Compound 76)

- Structure : Substitutes fluorine with bromine at the 4-position.

- Impact : The heavier bromine atom increases molecular weight (349.18 g/mol) and may enhance lipophilicity, affecting membrane permeability in biological systems .

Biologische Aktivität

5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features two methoxy groups and a fluorine atom on the phenyl ring, which contribute to its chemical reactivity and biological properties. The presence of these functional groups enhances the compound's interaction with biological targets.

The mechanism by which 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby affecting cellular functions.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Nucleic Acid Interaction : There is potential for this compound to bind to nucleic acids, impacting gene expression and cellular responses.

Biological Activities

Research has demonstrated a range of biological activities associated with 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol:

- Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including leukemia cells. For instance, it has been shown to inhibit L1210 mouse leukemia cell proliferation with IC50 values in the nanomolar range .

- Antimicrobial Effects : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Preliminary results suggest moderate to good activity compared to standard antibiotics .

- Anti-inflammatory Properties : There is emerging evidence that compounds with similar structures possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Evaluation

A study focused on the synthesis and biological evaluation of novel derivatives based on 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol highlighted its potent inhibitory effects on L1210 mouse leukemia cells. The mechanism was linked to the compound's ability to interfere with nucleotide metabolism, leading to apoptosis in cancer cells .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antibacterial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenolic structure could enhance antimicrobial potency, suggesting a structure-activity relationship that warrants further exploration .

Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of 5-(5-Fluoro-2-methoxyphenyl)-2-methoxyphenol:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.